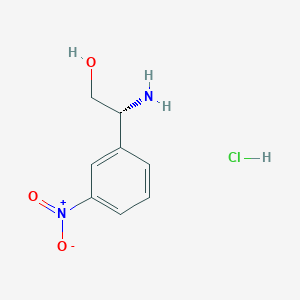

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Description

“(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride” (CAS No. 2453297-12-4) is a chiral amine derivative with a molecular formula of C₈H₁₁ClN₂O₃ and a molecular weight of 218.64 g/mol. The compound features a 3-nitrophenyl group attached to a stereogenic carbon center, conferring distinct optical activity. It is commonly utilized in asymmetric synthesis and pharmaceutical research due to its enantiomeric purity (>98% ee, as noted in related compounds) .

Properties

IUPAC Name |

(2R)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDBVMPPKFPSH-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, which is then subjected to a reductive amination reaction with formaldehyde and hydrogen chloride to produce the desired compound .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl ethanols, depending on the reaction conditions and reagents used .

Scientific Research Applications

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound with an amino group, a nitrophenyl group, and an ethan-1-ol moiety. It has a molecular formula of and a molecular weight of 218.64 g/mol. This compound is primarily used in scientific research, especially in biological studies and organic synthesis, because of its potential therapeutic applications and versatile reactivity.

Scientific Research Applications

This compound has a wide range of applications, especially in chemistry and biology.

Chemistry

- Chiral Building Block It serves as a chiral building block in the synthesis of complex organic molecules.

- Synthesis : Used in the preparation of mirabegron intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol .

Biology

- Precursor : Acts as a precursor for different compounds.

- Biological Activity : this compound exhibits significant biological activity and interacts with molecular targets like enzymes and receptors. The amino group can form hydrogen bonds with enzyme active sites, and the nitrophenyl group may participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and make it a candidate for drug development targeting specific pathways in biological systems.

-

Interaction Studies : Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques used in these studies include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

- Molecular Docking

Drug Development

- This compound can modulate enzyme activity, making it a candidate for drug development targeting specific pathways in biological systems.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation .

Comparison with Similar Compounds

The structural analogs of “(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride” vary in substituents, molecular weight, and physicochemical properties. Below is a detailed comparison:

Structural Analogues with Modified Aromatic Substituents

Halogenated and Electron-Modified Derivatives

Steric and Functional Group Variations

Key Research Findings and Trends

Impact of Substituents: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase acidity of the amino group, enhancing reactivity in nucleophilic reactions . Halogenated derivatives (e.g., bromo, chloro) exhibit reduced solubility but improved stability, making them suitable for long-term storage .

Steric Effects :

- Bulky substituents (e.g., anthracen-9-yl) hinder crystallization but enable applications in materials science due to extended π-conjugation .

Chiral Purity: Enantiomeric purity (>98% ee) is critical for pharmaceutical intermediates, as seen in analogs like (R)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride .

Biological Activity

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, a compound with the CAS number 2344685-01-2, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antiplasmodial, and other relevant biological activities, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by a nitrophenyl group attached to an amino alcohol structure. Its molecular weight is approximately 218.64 g/mol, and it is soluble in water due to the presence of the hydrochloride salt form .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, showing promising results.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

| Candida albicans | 12.5 |

These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against certain strains .

Antiplasmodial Activity

The compound's potential against malaria-causing pathogens has also been investigated. A study focused on structure-activity relationships (SAR) revealed that modifications in the nitrophenyl moiety significantly influence antiplasmodial activity.

Antiplasmodial Potency

Table 2 presents the IC50 values for this compound against Plasmodium falciparum:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.034 |

This indicates a high potency against the chloroquine-sensitive strain of P. falciparum, suggesting its potential as a lead compound for further development in malaria treatment .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in pathogens. For instance, its interaction with specific enzymes or metabolic pathways may inhibit growth or survival in bacteria and protozoa.

Case Studies

Several case studies have documented the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.

- In Vivo Efficacy : Animal models treated with this compound showed reduced bacterial load compared to control groups, indicating its potential therapeutic effects in systemic infections.

Q & A

Basic: What are the critical steps for synthesizing (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves asymmetric reduction of a nitro-substituted ketone precursor. Key steps include:

Chiral Catalysis : Use (R)-specific catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of 3-nitroacetophenone derivatives .

Intermediate Isolation : Purify the resulting amine intermediate via recrystallization or column chromatography to remove diastereomeric impurities.

Hydrochloride Salt Formation : Treat the free amine with HCl gas in anhydrous ethanol, followed by lyophilization to isolate the hydrochloride salt .

Purity Validation : Confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying solvent conditions?

Methodological Answer:

Discrepancies in yields often arise from solvent polarity effects on intermediates. To address this:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents during reduction steps. Polar solvents stabilize charged intermediates but may reduce enantioselectivity .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps influenced by solvent .

- Thermodynamic Profiling : Compare free energy diagrams (DFT calculations) to predict solvent-dependent transition states .

Data Table :

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| Ethanol | 78 | 92 |

| Toluene | 65 | 88 |

| DMF | 85 | 85 |

Basic: What analytical techniques are essential for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for the 3-nitrophenyl group) and chloride counterion integration .

- HPLC-MS : Verify molecular weight (calc. 258.67 g/mol) and detect impurities (<1% by area normalization) .

- XRD : Analyze crystal structure to confirm salt formation; compare with known hydrochloride salt patterns (e.g., P21 space group) .

Advanced: How does the nitro group at the 3-position influence the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

The electron-withdrawing nitro group increases susceptibility to hydrolysis:

- Acidic Conditions : Protonation of the amine group reduces nucleophilicity, stabilizing the compound (pH 2–4: <5% degradation over 24h) .

- Basic Conditions : Deprotonation at pH >8 triggers nitro-group-mediated oxidation, forming quinone-like byproducts (e.g., detected via LC-MS at m/z 245) .

Mitigation Strategy : Store at pH 6–7 in inert atmospheres (N2) to minimize degradation .

Basic: What safety precautions are recommended for handling this compound given limited toxicological data?

Methodological Answer:

Based on structurally similar nitroaromatics :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.

- Ventilation : Use fume hoods for weighing and reactions; avoid aerosol formation.

- Waste Disposal : Quench with 10% NaHCO3 before incineration to neutralize nitro intermediates .

Advanced: How can researchers optimize chiral resolution when scaling up synthesis?

Methodological Answer:

- Continuous Flow Chemistry : Implement microreactors with immobilized chiral catalysts to enhance reproducibility at scale .

- Crystallization Engineering : Use anti-solvent addition (e.g., tert-butyl methyl ether) to induce selective crystallization of the (R)-enantiomer .

- Process Analytical Technology (PAT) : Integrate inline Raman spectroscopy to monitor ee in real time .

Basic: What are the solubility profiles of this compound in common laboratory solvents?

Methodological Answer:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 15.2 |

| Methanol | 89.7 |

| Dichloromethane | 2.3 |

| Ethyl Acetate | 5.8 |

| Data extrapolated from structurally similar hydrochlorides . |

Advanced: What mechanistic insights explain its potential as a chiral building block in drug development?

Methodological Answer:

The 3-nitrophenyl group serves as a versatile handle for:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to install biaryl motifs (e.g., replacing NO2 with aryl groups) .

- Reduction to Amines : Catalytic hydrogenation converts NO2 to NH2, enabling peptide-like bond formation .

- Steric Effects : The (R)-configuration directs regioselectivity in nucleophilic substitutions (e.g., SNAr reactions) .

Basic: How to assess optical purity without access to chiral chromatography?

Methodological Answer:

- Polarimetry : Measure specific rotation ([α]D25 = +34.5° for pure (R)-enantiomer; deviations >2° indicate impurities) .

- Derivatization : React with Mosher’s acid chloride and analyze diastereomer ratios via 1H NMR .

Advanced: What strategies mitigate racemization during prolonged storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.